

HIV gag (197-205) peptide role in cytotoxic T lymphocyte response

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HIV gag peptide (197-205)

Cat. No.: B12429308

[Get Quote](#)

An In-Depth Technical Guide on the HIV Gag (197-205) Peptide's Role in the Cytotoxic T Lymphocyte Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) continues to be a major global health issue. The HIV Gag polyprotein is a critical structural component of the virus, and cytotoxic T lymphocyte (CTL) responses targeting Gag are associated with better control of viral replication and slower disease progression.^{[1][2]} This technical guide focuses on a specific, well-characterized CTL epitope within the p24 region of the Gag protein: the amino acid sequence 197-205. This peptide is a cornerstone in preclinical HIV research, particularly in murine models, for evaluating cellular immune responses and testing vaccine candidates.

The HIV Gag (197-205) Epitope: AMQMLKETI

The HIV Gag (197-205) peptide, with the amino acid sequence Ac-AMQMLKETI-OH, is an immunodominant CTL epitope derived from the p24 capsid region of the HIV-1 Gag protein.^[3] In the widely used BALB/c mouse model, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2K^d.^{[1][4][5]} Its robust immunogenicity

makes it an invaluable tool for assessing the magnitude and quality of CD8+ T-cell responses in the context of HIV vaccine development.[3]

Quantitative Analysis of the CTL Response

The CTL response to the Gag (197-205) epitope is typically quantified by measuring the frequency of antigen-specific T cells and their cytotoxic capacity. These metrics are crucial for comparing the immunogenicity of different vaccine platforms.

Table 1: Frequency of Gag (197-205)-Specific CD8+ T Cells (IFN- γ ELISPOT)

Immunization Strategy	Animal Model	T-Cell Source	Peptide Concentration	Mean Response (SFU/ 10^6 cells)	Reference
α -DEC205-gag-p24 fusion mAb + poly(I:C)	BALB/c	Splenocytes	1 μ g/mL	~250	[5]
α -Langerin-gag-p24 fusion mAb + poly(I:C)	CxB6 F1	CD8+ T cells	1 μ g/mL	~1,500	[4]
α -DEC205-gag-p24 fusion mAb + α -CD40	C57BL/6 x BALB/c F1	CD8+ T cells	1 μ g/mL	~1,200	[4]
HIV-1 Gag Protein alone	BALB/c	Splenocytes	Not Specified	(Qualitative)	[1]
HIV-1 Gag Protein + Tat Protein	BALB/c	Splenocytes	Not Specified	(Qualitative, enhanced vs Gag alone)	[1]

SFU: Spot-Forming Units

Table 2: Cytotoxicity Against Gag (197-205) Peptide-Pulsed Target Cells

Immunization Group	Effector Cells	Target Cells	Effector:Target Ratio	% Specific Lysis	Reference
Gag Protein	Splenocytes	P815	50:1	~20%	[1]
Gag Protein + Tat Protein	Splenocytes	P815	50:1	~35%	[1]

Key Experimental Methodologies

Detailed protocols are essential for the accurate and reproducible assessment of CTL responses. Below are methodologies adapted from foundational studies.

Enzyme-Linked Immunospot (ELISPOT) Assay

This assay quantifies the frequency of cytokine-producing cells, typically IFN- γ , upon stimulation with the Gag (197-205) peptide.

Protocol:

- Plate Coating: Coat 96-well ELISPOT plates (e.g., Millipore MAIP S4510) with an anti-mouse IFN- γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.[\[4\]](#)
- Blocking: Wash the plates and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
- Cell Plating: Prepare splenocytes or purified CD8⁺ T cells from immunized mice. Add 3 x 10⁵ purified CD8⁺ T cells along with 1 x 10⁵ splenic CD11c⁺ dendritic cells (as antigen-presenting cells) to each well.[\[4\]](#)
- Peptide Stimulation: Add the Gag (197-205) peptide (AMQMLKETI) to the wells at a final concentration of 1 μ g/mL.[\[4\]](#) Use a non-reactive peptide or medium alone as a negative control.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[\[4\]](#)

- Detection: Wash the plates and add a biotinylated anti-mouse IFN- γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
- Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
- Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are expressed as Spot-Forming Units (SFU) per million cells.

In Vitro Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of CTLs generated in response to immunization to lyse target cells presenting the Gag (197-205) epitope.

Protocol:

- Effector Cell Preparation: Harvest splenocytes from immunized mice and re-stimulate them in vitro with the Gag (197-205) peptide for 5 days to expand the population of peptide-specific CTLs.^[1]
- Target Cell Preparation: Use a suitable target cell line, such as P815 mastocytoma cells (which are H-2^d compatible).^[1]
- Peptide Pulsing and Labeling: Incubate one aliquot of P815 cells with the Gag (197-205) peptide. A second aliquot (for the negative control) is left untreated. Label both aliquots with Sodium Chromate ($\text{Na}_2^{51}\text{CrO}_4$) for 1-2 hours at 37°C.^[6]
- Co-culture: Wash the labeled target cells and plate them in a 96-well plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1).^[1]
- Incubation: Incubate the plate for 4-6 hours at 37°C.
- Measurement of Lysis: Centrifuge the plate and collect the supernatant. Measure the amount of ^{51}Cr released into the supernatant using a gamma counter.
- Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = $100 \times (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$. Spontaneous release is from target cells incubated without effectors; maximum release is from target cells lysed with detergent.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

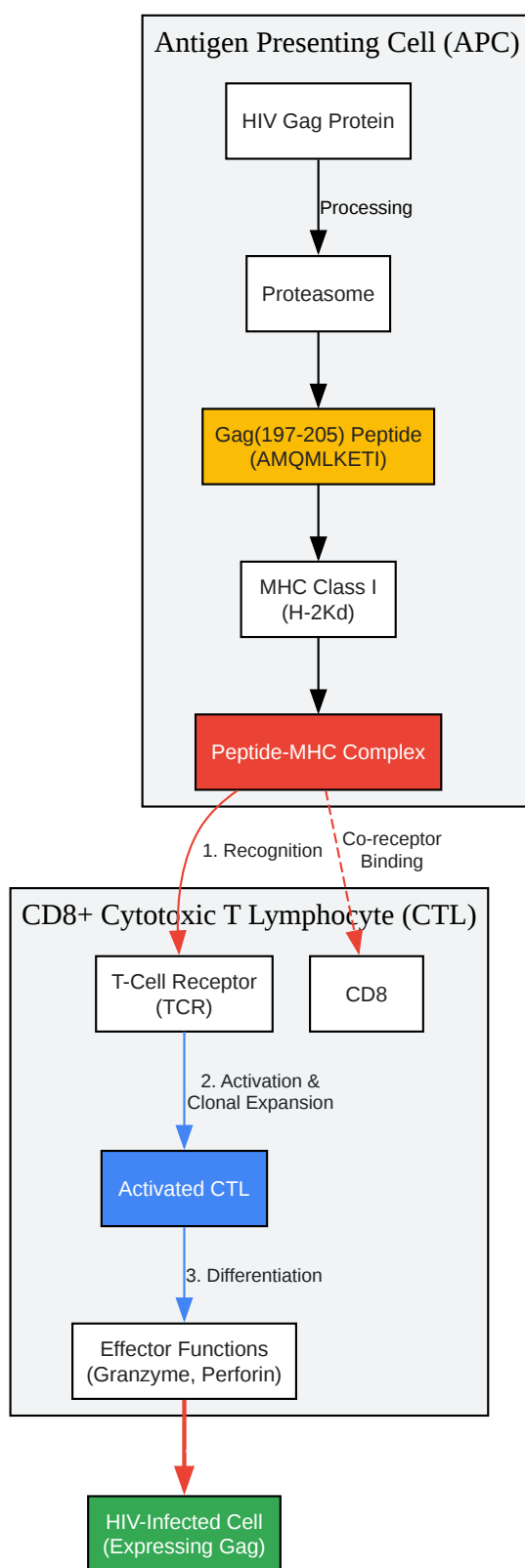
ICS allows for the characterization of the functional profile of antigen-specific T cells by measuring cytokine production at a single-cell level.

Protocol:

- **Cell Stimulation:** Culture peripheral blood mononuclear cells (PBMCs) or splenocytes with the Gag (197-205) peptide for several hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to cause cytokines to accumulate inside the cell.^[7]
- **Surface Staining:** Wash the cells and stain them with fluorescently-labeled antibodies against surface markers such as CD3, CD8, and memory markers (e.g., CD44, CD62L).
- **Fixation and Permeabilization:** Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., containing saponin).
- **Intracellular Staining:** Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2).
- **Data Acquisition:** Acquire the data on a multi-color flow cytometer.
- **Data Analysis:** Analyze the data using flow cytometry software to determine the percentage of CD8+ T cells producing specific cytokines in response to the peptide.

Visualizations: Pathways and Workflows

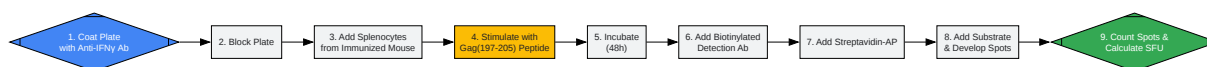
CTL Activation Pathway



[Click to download full resolution via product page](#)

Caption: Antigen processing and presentation pathway leading to CTL activation and killing of an infected cell.

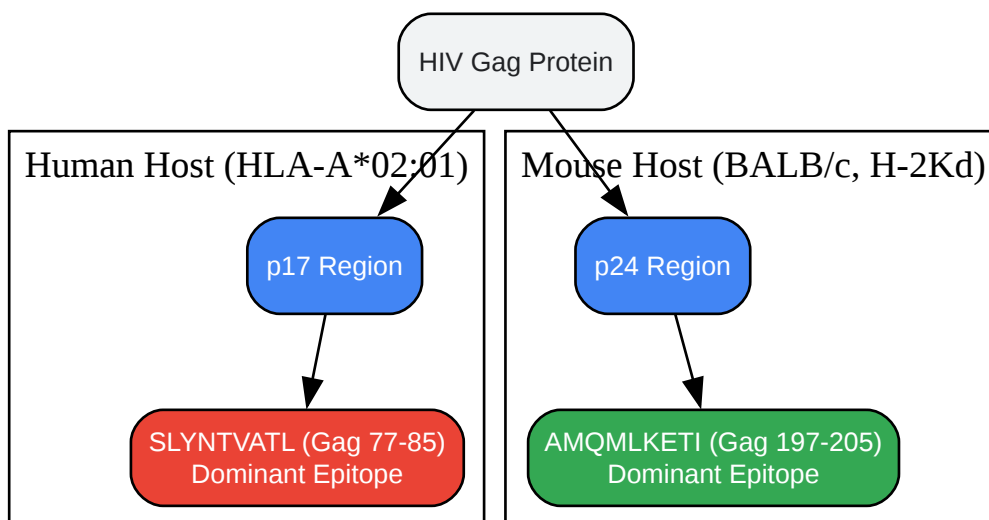
Experimental Workflow: ELISPOT Assay



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the quantification of antigen-specific T cells using an ELISPOT assay.

Immunodominance in Different Hosts



[Click to download full resolution via product page](#)

Caption: Logical relationship showing host-specific immunodominance of different HIV Gag CTL epitopes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV gag peptide (197-205) [novoprolabs.com]
- 4. pnas.org [pnas.org]
- 5. rupress.org [rupress.org]
- 6. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring killing capacity and intracellular cytokine production of human HIV antigen-specific CD8 T cells using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HIV gag (197-205) peptide role in cytotoxic T lymphocyte response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429308#hiv-gag-197-205-peptide-role-in-cytotoxic-t-lymphocyte-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com